4-Methylpyrazole

Description

What is Fomepizole?

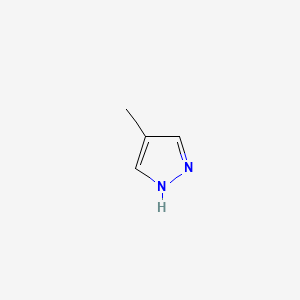

Fomepizole is also referred to as 4-methylpyrazole. It is part of the pyrazole class that is substituted with 1H-pyrazole by the methyl group at position 4. It is an antidote, a protective agent, and an EC 1.1.1.1 (alcohol dehydrogenase) inhibitor. It is derived from a hydride of 1H-pyrazole.Uses of Fomepizole

Fomepizole can be used to treat methanol and ethylene glycol poisoning. It is a drug that blocks the breakdown of these toxic substances into active toxic compounds. Fomepizole is a competitive inhibitor of the alcohol dehydrogenase enzyme found within the liver. This enzyme plays an important part in ethylene glycol and methanol metabolism.The mechanism of actions of Fomepizole

Fomepizole is a powerful inhibitor of the alcohol dehydrogenase enzyme found within the liver. This enzyme plays a crucial function in ethylene glycol and methanol metabolism. By inhibiting alcohol dehydrogenase competitively and methanol metabolism, methanol and ethylene glycol Fomepizole inhibit the production of toxic compounds. The slow rate of metabolite creation lets the liver process and expel the metabolites created, thus limiting their accumulation in tissues like the eye and kidneys. This means that a lot of organ damage is kept to a minimum.Methanol is initially metabolized into formaldehyde through alcohol dehydrogenase. Formaldehyde is then subjected to further oxidation through the formaldehyde dehydrogenase, which transforms into formic acid. Formic acid is the main toxin responsible for metabolic acidosis and the visual disturbances caused by methanol poisoning.

Through the competitive inhibition of the primary enzyme called alcohol dehydrogenase involved in the metabolism of methanol and ethylene glycol, Fomepizole reduces the production of harmful compounds. The slow production rate of metabolites permits your liver to digest and expel them when they are made, thus limiting their accumulation of the metabolites in tissues such as the eye and kidneys. This means that much organ damage is kept to a minimum.

Fomepizole‘s interactions with alcohol

Fomepizole is not recommended due to Fomepizole which extends the ethanol's half-life prolonger and blocks its metabolism. The extension of the half-life of ethanol could increase and prolong the effects of ethanol on intoxication, which can lead to higher (potentially risky) levels of intoxication even at smaller doses. Fomepizole reduces the production of acetaldehyde by blocking alcohol dehydrogenase. This provides the time needed to transform acetic acid into acetaldehyde through acetaldehyde dehydrogenase. A result is a person with a longer and more intense intensity of intoxication with any dose of ethanol and diminished "hangover" signs.Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKMMFOAQPJVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | fomepizole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fomepizole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040649 | |

| Record name | 4-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fomepizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.59e+02 g/L | |

| Record name | Fomepizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-65-6 | |

| Record name | 4-Methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomepizole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomepizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fomepizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMEPIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fomepizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | Fomepizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fomepizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Methylpyrazole on Alcohol Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Methylpyrazole (4-MP), also known as fomepizole, on alcohol dehydrogenase (ADH). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the inhibitory kinetics, experimental evaluation, and structural basis of this interaction.

Core Mechanism of Action: Competitive Inhibition

This compound is a potent, competitive inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols, including toxic ones like methanol and ethylene glycol.[1][2] Its therapeutic efficacy, particularly in the context of methanol and ethylene glycol poisoning, stems from its ability to prevent the formation of toxic acidic metabolites.[3][4]

The mechanism of inhibition is primarily competitive, meaning 4-MP and the alcohol substrate vie for the same active site on the ADH enzyme.[2][5] this compound exhibits a significantly higher affinity for the enzyme's active site than its natural substrates.[2][3] This high affinity allows it to effectively block the binding of alcohols, thereby halting their metabolism.

It is important to note that while the primary mechanism is competitive, some studies have shown that 4-MP can exhibit noncompetitive or mixed inhibition patterns with certain ADH isozymes.[6]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound on various alcohol dehydrogenase isozymes has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These parameters are crucial for understanding the inhibitor's efficacy and for the development of therapeutic protocols.

Table 1: Inhibition Constants (Ki) of this compound for Human Alcohol Dehydrogenase Isozymes

| ADH Isozyme | Inhibition Type | Ki (μM) | Substrate | Experimental Conditions |

| ADH1A | Competitive | 0.062 | Ethanol | pH 7.5, 25°C |

| ADH1B1 | Competitive | 0.13 | Ethanol | pH 7.5, 25°C |

| ADH1B2 | Competitive | 0.11 | Ethanol | pH 7.5, 25°C |

| ADH1C1 | Competitive | 0.44 | Ethanol | pH 7.5, 25°C |

| ADH1C2 | Competitive | 0.50 | Ethanol | pH 7.5, 25°C |

| ADH1B3 | Noncompetitive | Kis = 33, Kii = 33 | Ethanol | pH 7.5, 25°C |

| ADH2 | Noncompetitive | Kis = 960, Kii = 3000 | Ethanol | pH 7.5, 25°C |

| ADH4 | Noncompetitive | Kis = 110, Kii = 1100 | Ethanol | pH 7.5, 25°C |

Data compiled from Lee et al. (2011).[6] Kis and Kii refer to the inhibition constants for the slope and intercept, respectively, in noncompetitive inhibition.

Table 2: IC50 Values of this compound for Alcohol Dehydrogenase

| Enzyme Source | IC50 (mM) | Substrate |

| Rat Liver S9 Fractions | Not explicitly stated, but highly effective | Ethanol |

Note: Specific IC50 values for purified ADH isozymes are less commonly reported than Ki values in the reviewed literature. The provided data indicates high potency.

Experimental Protocols

This protocol outlines a standard method for determining the inhibitory effect of this compound on ADH activity by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Purified alcohol dehydrogenase (e.g., from yeast or recombinant human isozyme)

-

Ethanol (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (inhibitor)

-

Sodium pyrophosphate buffer (0.1 M, pH 9.2)

-

Bovine serum albumin (BSA) solution (0.1%)

-

Spectrophotometer and cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ADH in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare substrate (ethanol) and cofactor (NAD+) solutions in the assay buffer.

-

-

Assay Mixture Preparation:

-

In a cuvette, combine the sodium pyrophosphate buffer, ethanol solution, and NAD+ solution.

-

For the inhibited reactions, add a specific concentration of this compound. For the uninhibited control, add an equal volume of buffer.

-

-

Enzyme Reaction Initiation and Measurement:

-

Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the diluted ADH solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot.

-

Compare the velocities of the inhibited reactions to the uninhibited control to determine the percentage of inhibition.

-

This method is used to determine the type of inhibition and the inhibition constant (Ki).

Procedure:

-

Data Collection:

-

Perform the ADH assay as described above with a range of substrate (ethanol) concentrations.

-

Repeat the entire experiment in the presence of one or more fixed concentrations of this compound.

-

-

Data Transformation:

-

For each data set (with and without inhibitor), calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

-

-

Plotting:

-

Create a Lineweaver-Burk plot by graphing 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

-

-

Analysis:

-

Competitive Inhibition: The lines will intersect at the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km) will differ.

-

Noncompetitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, while the y-intercept (1/Vmax) will differ.

-

Mixed Inhibition: The lines will intersect at a point other than the axes.

-

-

Ki Determination: The Ki can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.

Mandatory Visualizations

Mechanism of this compound inhibition of alcohol metabolism.

Experimental workflow for ADH inhibition kinetics.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of alcohol dehydrogenase and its complexes with inhibitors. Although a specific, detailed protocol for the co-crystallization of ADH with this compound is highly dependent on the specific ADH isozyme and laboratory conditions, the general workflow is as follows:

-

Protein Expression and Purification: High-purity ADH is obtained, often through recombinant expression systems.

-

Crystallization: The purified ADH is subjected to various crystallization screening conditions to obtain well-ordered crystals. For inhibitor studies, this compound is often co-crystallized with the enzyme or soaked into existing apo-enzyme crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the ADH-4-MP complex is built and refined.

These structural studies have confirmed that this compound binds within the active site of ADH, in close proximity to the catalytic zinc ion and the NAD+ binding site, physically obstructing the entry of alcohol substrates.

Concluding Remarks

This compound is a well-characterized and highly effective competitive inhibitor of alcohol dehydrogenase. Its mechanism of action is primarily based on its high affinity for the enzyme's active site, leading to the potent blockade of alcohol metabolism. The quantitative kinetic parameters and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in areas such as toxicology, drug metabolism, and enzyme kinetics. The visualization of the inhibitory mechanism and experimental workflow further aids in the conceptual understanding of this important enzyme-inhibitor interaction.

References

- 1. scispace.com [scispace.com]

- 2. The Several Activities of 4 - Methyl Pyrazole in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicokinetics of ethylene glycol during fomepizole therapy: implications for management. For the Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 6. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 4-Methylpyrazole: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-methylpyrazole (4-MP), a critical compound in pharmaceutical research and development, notably as an inhibitor of alcohol dehydrogenase.[1] This document outlines a common and effective laboratory-scale synthetic route, detailed purification protocols, and relevant analytical data to ensure the production of high-purity this compound for research applications.

Synthesis of this compound

The most prevalent and reliable method for the laboratory synthesis of this compound involves the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine salt.[2][3] A widely used precursor is 1,1,3,3-tetraethoxy-2-methylpropane, which reacts with hydrazine sulfate to yield this compound.[4][5]

Synthesis Pathway

The synthesis proceeds via a cyclization reaction between the hydrazine and the 1,3-dicarbonyl equivalent, followed by dehydration to form the stable pyrazole ring.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN101163679A - Method of preparing ultrapure this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpyrazole, also known as fomepizole, is a small heterocyclic organic compound with significant applications in medicinal chemistry, most notably as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, experimental protocols for the determination of its key properties, and visual representations of its synthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound is a substituted pyrazole with a methyl group at the 4-position of the pyrazole ring.

-

IUPAC Name: 4-methyl-1H-pyrazole[1]

-

Synonyms: Fomepizole, 4-MP[1]

-

CAS Number: 7554-65-6[1]

-

Molecular Formula: C₄H₆N₂[1]

-

Molecular Weight: 82.10 g/mol [1]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 13-25 °C | [2][4] |

| Boiling Point | 204-207 °C (at 760 mmHg); 99-100 °C (at 6 mmHg) | [5][6] |

| Solubility | Soluble in water, ethanol, and other organic solvents | [3][7] |

| Density | 0.993 g/mL at 25 °C | [5] |

| Refractive Index | 1.495 at 20 °C | [5] |

| pKa | 2.91 - 3.00 | [8] |

Chemical Properties

This compound is a stable compound under normal conditions.[3] It is a weak base due to the presence of the nitrogen atoms in the pyrazole ring. Its primary chemical reactivity involves its ability to act as a ligand and its role as a competitive inhibitor of alcohol dehydrogenase.

Spectral Data

The following table summarizes the key spectral data for this compound.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available in various deuterated solvents. | [9] |

| ¹³C NMR | Spectra available. | [1] |

| FTIR | Spectra available. | [1] |

| Mass Spectrometry | GC-MS data available; m/z peaks can be found in public databases. | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][3]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxy-2-methylpropane in water.

-

Addition of Hydrazine: Slowly add hydrazine sulfate to the solution while stirring.

-

Reflux: Heat the reaction mixture to 80°C and maintain it under reflux for 3 hours.

-

Work-up: After cooling, adjust the pH of the mixture to between 4 and 6 with a sodium hydroxide solution. Subsequently, add a sodium bicarbonate solution to bring the pH to 7.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[10]

Caption: Synthesis of this compound.

Determination of Melting Point

Due to its low melting point, a capillary melting point apparatus is suitable for this determination.

Protocol:

-

Sample Preparation: If the this compound is solid, finely powder a small amount.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Boiling Point

The boiling point can be determined at atmospheric or reduced pressure.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus with a small distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Addition: Place a small volume of this compound and a few boiling chips into the distilling flask.

-

Heating: Heat the flask gently.

-

Observation: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. For measurements under reduced pressure, connect the apparatus to a vacuum source and a manometer.

Determination of Solubility

A qualitative and quantitative determination of solubility in water can be performed.

Protocol:

-

Qualitative Assessment: To a test tube containing 1 mL of water, add this compound dropwise (if liquid) or in small portions (if solid) with vigorous shaking until no more dissolves. Observe and record the miscibility.

-

Quantitative Determination: Prepare a saturated solution of this compound in water at a specific temperature (e.g., 25 °C) by adding an excess of the compound to water and stirring for an extended period. Filter the solution to remove undissolved solute and determine the concentration of this compound in the filtrate using a suitable analytical method such as GC-MS or HPLC.

Spectroscopic Analysis

5.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

5.5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: As this compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

Background Spectrum: Record a background spectrum of the clean plates.

-

Sample Spectrum: Place a drop of the sample between the plates and acquire the IR spectrum.

5.5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Analysis: The sample is vaporized and separated on the GC column, followed by detection and fragmentation in the mass spectrometer.

Mechanism of Action: Alcohol Dehydrogenase Inhibition

This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol.[2] By competitively binding to the active site of ADH, this compound prevents the conversion of these alcohols to their toxic metabolites.[2]

Caption: Mechanism of Alcohol Dehydrogenase Inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and mechanism of action offer a comprehensive resource for professionals in research and drug development. A thorough understanding of these fundamental properties is crucial for its effective and safe application in various scientific and clinical settings.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. name-reaction.com [name-reaction.com]

- 4. google.com [google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 4-Methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methylpyrazole (also known as Fomepizole), a critical compound in pharmaceutical and clinical settings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a structural representation.

Introduction

This compound (C₄H₆N₂) is a heterocyclic organic compound with a pyrazole ring substituted with a methyl group.[1][2] It is widely recognized for its role as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[3][4][5] This inhibitory action makes it a crucial antidote in the treatment of methanol and ethylene glycol poisoning.[4][5][6] Understanding its structural and chemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and further drug development.

Molecular Structure

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Solvent |

| H3, H5 | ~7.4 | CDCl₃ |

| CH₃ | ~2.1 | CDCl₃ |

| NH | ~12.3 | DMSO-d₆ |

| H3, H5 | ~7.5 | DMSO-d₆ |

| CH₃ | ~2.0 | DMSO-d₆ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound [7]

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| C3, C5 | ~133 | DMSO |

| C4 | ~110 | DMSO |

| CH₃ | ~10 | DMSO |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| ~1500 | C=C and C=N stretching (pyrazole ring) |

| 1483, 1394 | Bending modes of methyl groups[8] |

| 1387 | Ring vibrations and CH₃ bending[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound [9][10]

| m/z | Relative Intensity | Assignment |

| 82 | High | [M]⁺ (Molecular ion) |

| 81 | Moderate | [M-H]⁺ |

| 54 | Moderate | Fragment ion |

| 53 | Moderate | Fragment ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

A common technique for obtaining the IR spectrum of a liquid or low-melting solid like this compound is Attenuated Total Reflectance (ATR) FT-IR.

Caption: Generalized workflow for FT-IR spectroscopic analysis.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of the volatile compound this compound.

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. This information is invaluable for its identification, purity assessment, and for understanding its chemical behavior. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical compound.

References

- 1. This compound | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7554-65-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound: a controlled study of safety in healthy human subjects after single, ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijisrt.com [ijisrt.com]

- 5. American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Ethylene Glycol Poisoning. Ad Hoc Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma and tissue determination of this compound for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

The Advent of a Potent Antidote: A Technical Guide to the Discovery and History of 4-Methylpyrazole as an ADH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of 4-Methylpyrazole (4-MP), also known as fomepizole, a potent competitive inhibitor of alcohol dehydrogenase (ADH). Fomepizole has become the cornerstone in the treatment of ethylene glycol and methanol poisonings, largely supplanting the historical use of ethanol. This document details the pivotal preclinical and clinical studies that established its efficacy and safety profile, presents key quantitative data in a comparative format, and outlines the experimental protocols that were instrumental in its development. Furthermore, this guide utilizes visualizations to illustrate the metabolic pathways, experimental workflows, and the comparative advantages of fomepizole.

Introduction: The Need for a Superior ADH Inhibitor

Poisoning by toxic alcohols such as ethylene glycol and methanol represents a significant medical emergency, with the potential for severe morbidity and mortality. The toxicity of these substances is not inherent but arises from their metabolic conversion by the enzyme alcohol dehydrogenase (ADH) into highly toxic acidic metabolites. These metabolites are responsible for profound metabolic acidosis, renal failure, and ocular damage.[1][2]

For many years, the standard of care for managing these poisonings was the administration of ethanol. Ethanol acts as a competitive substrate for ADH, thereby reducing the metabolism of the toxic alcohol. However, the use of ethanol is fraught with challenges, including the need for continuous intravenous infusion, frequent monitoring of blood ethanol levels, and a range of adverse effects such as central nervous system depression and hypoglycemia.[1][[“]] This created a clear unmet medical need for a safer and more effective ADH inhibitor.

The Discovery and Historical Development of this compound

The journey to identify a superior ADH inhibitor began with investigations into pyrazole and its derivatives. In 1963, Theorell first described the inhibitory effect of pyrazole on horse liver ADH.[4] Subsequent studies in the late 1960s by Li and Theorell demonstrated that both pyrazole and its derivative, this compound, were effective inhibitors of human liver ADH.[4][5]

However, early research revealed significant toxicity associated with pyrazole, including bone marrow, liver, and kidney damage, which was exacerbated by the presence of ethanol.[4] This toxicity profile rendered pyrazole unsuitable for clinical use and shifted the focus towards its less toxic analogue, this compound. Rodent studies revealed that this compound was relatively nontoxic, even in the presence of ethanol.[4]

Subsequent preclinical studies in monkeys and clinical investigations in humans confirmed the potent inhibitory effect and favorable safety profile of this compound.[4][6] These foundational studies paved the way for its development as a clinical antidote. Fomepizole (this compound) received FDA approval for the treatment of ethylene glycol poisoning in 1997 and for methanol poisoning in 2000.[1]

Mechanism of Action: Competitive Inhibition of Alcohol Dehydrogenase

This compound functions as a potent competitive inhibitor of alcohol dehydrogenase.[7] It effectively blocks the active site of the ADH enzyme, preventing the metabolism of ethylene glycol and methanol to their toxic metabolites, glycoaldehyde and formaldehyde, respectively.[1][2] Fomepizole exhibits a significantly higher affinity for ADH than ethanol, with some studies suggesting an affinity over 8,000 times greater.[8] This strong binding affinity allows for intermittent dosing without the need for continuous infusion and frequent blood level monitoring that is characteristic of ethanol therapy.[[“]]

The inhibition of ADH by fomepizole allows the parent compounds, ethylene glycol and methanol, to be excreted unchanged by the kidneys, thereby preventing the accumulation of their toxic acidic byproducts.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies, comparing the pharmacokinetics, efficacy, and safety of fomepizole and ethanol.

Table 1: Pharmacokinetic Properties

| Parameter | Fomepizole | Ethanol |

| Volume of Distribution | 0.6 - 1.0 L/kg[8] | ~0.6 L/kg |

| Elimination Kinetics | Zero-order at therapeutic doses, may induce its own metabolism (first-order after ~30-40 hours)[7][9] | Zero-order |

| Half-life | Variable, increases with dose. Methanol half-life during fomepizole treatment can be up to 52 hours.[10] | Variable, dependent on concentration |

| Therapeutic Plasma Concentration | >0.8 µg/mL (10 µmol/L)[11] | 100-150 mg/dL |

| Protein Binding | Low[8] | Negligible |

Table 2: Efficacy in Toxic Alcohol Poisoning (Systematic Review Data) [12]

| Outcome | Fomepizole | Ethanol |

| Methanol Poisoning Mortality | 17.1% | 21.8% |

| Ethylene Glycol Poisoning Mortality | 4.1% | 18.1% |

Table 3: Safety and Practicality Comparison [1][[“]]

| Feature | Fomepizole | Ethanol |

| Adverse Drug Events | 12% | 57% |

| Harmful Medication Errors | 7% | 19% |

| Common Side Effects | Headache, nausea, dizziness | CNS depression, hypoglycemia, phlebitis |

| Dosing | Intermittent IV bolus, weight-based | Continuous IV infusion, requires frequent monitoring |

| Monitoring | Not required | Frequent blood ethanol level monitoring |

Experimental Protocols

The development and approval of fomepizole were supported by rigorous preclinical and clinical studies. Below are detailed methodologies for key types of experiments.

Preclinical Efficacy Study in a Primate Model of Methanol Poisoning

-

Objective: To determine the effectiveness of this compound in preventing the toxic effects of methanol in a non-human primate model.

-

Animal Model: Rhesus monkeys.

-

Procedure:

-

A lethal dose of methanol is administered orally to the subjects.

-

A control group receives no treatment.

-

The experimental group receives an intravenous loading dose of this compound (e.g., 20 mg/kg) followed by maintenance doses (e.g., 10-15 mg/kg every 12 hours).

-

Blood samples are collected at regular intervals to measure methanol, formate (the toxic metabolite), and this compound concentrations.

-

Arterial blood gases are monitored to assess for metabolic acidosis.

-

Ophthalmologic examinations are performed to detect any signs of optic nerve damage.

-

The primary endpoints are survival, prevention of metabolic acidosis, and absence of ocular toxicity.

-

-

Key Findings from such studies: this compound effectively blocked the formation of formic acid, prevented metabolic acidosis, and protected against ocular toxicity, leading to increased survival rates.[6]

Multicenter, Prospective Clinical Trial for Ethylene Glycol Poisoning

-

Objective: To evaluate the safety and efficacy of intravenous fomepizole for the treatment of ethylene glycol poisoning in humans.

-

Patient Population: Patients with a confirmed or suspected history of ethylene glycol ingestion and a plasma ethylene glycol concentration ≥20 mg/dL, or a documented history of recent ingestion of a toxic amount and an osmolal gap >10 mOsm/L.

-

Treatment Protocol:

-

Patients receive a loading dose of fomepizole 15 mg/kg intravenously.

-

This is followed by maintenance doses of 10 mg/kg every 12 hours for 4 doses.

-

Subsequent doses are increased to 15 mg/kg every 12 hours to account for the auto-induction of fomepizole metabolism.[1]

-

Patients with significant metabolic acidosis or renal failure may also undergo hemodialysis. The fomepizole dosing frequency is increased during hemodialysis.

-

-

Data Collection:

-

Serial measurements of plasma ethylene glycol and glycolate concentrations.

-

Monitoring of arterial pH, serum bicarbonate, and anion gap.

-

Assessment of renal function (serum creatinine, urine output).

-

Recording of any adverse events.

-

-

Primary Outcomes:

-

Inhibition of ethylene glycol metabolism (as evidenced by declining glycolate concentrations).

-

Resolution of metabolic acidosis.

-

Preservation of renal function.

-

Patient survival.

-

-

Key Findings from such trials: Fomepizole was found to be a safe and effective antidote, preventing the formation of toxic metabolites and the development of renal failure when administered early.[8][13]

Comparative Advantages of Fomepizole over Ethanol

The introduction of fomepizole revolutionized the management of toxic alcohol poisoning due to its significant advantages over ethanol.

References

- 1. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 2. droracle.ai [droracle.ai]

- 3. consensus.app [consensus.app]

- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 5. scilit.com [scilit.com]

- 6. [PDF] Fomepizole for the treatment of methanol poisoning. | Semantic Scholar [semanticscholar.org]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 4-Methylpyrazole: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular features governing the inhibitory activity of 4-Methylpyrazole and its analogs on alcohol dehydrogenase.

Introduction

This compound (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol, methanol, and ethylene glycol.[1][2] Its critical role as an antidote for methanol and ethylene glycol poisoning underscores the importance of understanding the nuanced relationship between its chemical structure and its inhibitory activity.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel ADH inhibitors. We will delve into the quantitative analysis of inhibitory potencies, detailed experimental methodologies, and visual representations of key pathways and relationships.

Core Structure-Activity Relationship Principles

The inhibitory potency of pyrazole derivatives against alcohol dehydrogenase is predominantly influenced by the nature and position of substituents on the pyrazole ring. The core SAR principles for 4-substituted pyrazoles can be summarized as follows:

-

Substitution at the 4-Position: Modification at the 4-position of the pyrazole ring has been a primary focus of SAR studies. The nature of the substituent at this position significantly impacts the inhibitory constant (Ki).[4]

-

Influence of Electronic Effects: Pyrazoles featuring electron-withdrawing substituents at the 4-position tend to be weaker inhibitors of ADH.[4] This suggests that electron density within the pyrazole ring is crucial for effective binding to the enzyme's active site.

-

Role of Hydrophobicity: Increased hydrophobicity of the 4-substituent can lead to stronger inhibition of the isolated enzyme in vitro.[4] However, this effect can be counteracted in a cellular context, where excessive hydrophobicity may hinder cell membrane permeability, thereby reducing the inhibitor's overall effectiveness.[4]

-

Substitution at Other Positions: Studies on 3-substituted pyrazoles have generally shown them to be less potent inhibitors compared to their 4-substituted counterparts. This highlights the critical role of the 4-position in orienting the molecule within the active site for optimal interaction.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against various alcohol dehydrogenase isozymes and other relevant enzymes.

Table 1: Inhibition of Human Alcohol Dehydrogenase (ADH) Isozymes by this compound (Fomepizole)

| ADH Isozyme | Inhibition Type | Ki (µM) |

| ADH1A | Competitive | 0.062 |

| ADH1B1 | Competitive | Data not available |

| ADH1B2 | Competitive | Data not available |

| ADH1C1 | Competitive | Data not available |

| ADH1C2 | Competitive | Data not available |

| ADH1B3 | Noncompetitive | 33 |

| ADH2 | Noncompetitive | Data not available |

| ADH4 | Noncompetitive | 960 |

Data compiled from a study on recombinant human ADH isozymes, which determined slope inhibition constants (Kis) for competitive inhibition and intercept inhibition constants (Kii) for noncompetitive inhibition.[5][6]

Table 2: Inhibition of Cytochrome P450 2E1 (CYP2E1) by this compound and Related Compounds

| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (Fomepizole) | 1.8 | 2.0 | Mixed |

| Phenethyl isothiocyanate | low µM range | Data not available | Data not available |

| Dimethylnitrosamine | 230 | Data not available | Data not available |

| Caffeine | >3600 | Data not available | Data not available |

IC50 and Ki values were determined using recombinant human CYP2E1 with p-nitrophenol as the substrate.[3][7]

Experimental Protocols

A fundamental technique for determining the inhibitory potency of compounds like this compound is the in vitro alcohol dehydrogenase inhibition assay.

Spectrophotometric ADH Inhibition Assay

This method measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.5.

-

Substrate Solution: Ethanol solution of a specific concentration (e.g., 2 M).

-

Cofactor Solution: β-Nicotinamide adenine dinucleotide (NAD+) solution (e.g., 0.025 M).

-

Enzyme Solution: Alcohol dehydrogenase from a suitable source (e.g., horse liver), dissolved in assay buffer to a specific activity.

-

Inhibitor Solutions: A series of concentrations of the test compound (e.g., this compound and its analogs) dissolved in a suitable solvent.

Procedure:

-

To a quartz cuvette, add the assay buffer, substrate solution, and cofactor solution.

-

Add a specific volume of the inhibitor solution (or solvent for the control).

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

Repeat the assay with different concentrations of the inhibitor and substrate.

Data Analysis:

The inhibition constant (Ki) can be determined by analyzing the reaction velocities at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots or non-linear regression analysis of the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway: Inhibition of Methanol Metabolism by this compound

Caption: Competitive inhibition of alcohol dehydrogenase (ADH) by this compound.

Experimental Workflow: Structure-Activity Relationship (SAR) Study of ADH Inhibitors

Caption: A typical workflow for a structure-activity relationship study.

Logical Relationship: SAR of 4-Substituted Pyrazoles on ADH Inhibition

Caption: Factors influencing the inhibitory potency of 4-substituted pyrazoles.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of study that provides a solid foundation for the rational design of new alcohol dehydrogenase inhibitors. The key takeaways for drug development professionals are the critical importance of the 4-position on the pyrazole ring and the delicate balance between electronic properties and hydrophobicity of the substituent at this position. The quantitative data and experimental protocols presented in this guide offer a practical resource for the evaluation and optimization of novel pyrazole-based ADH inhibitors. Future research may focus on exploring a wider range of substituents and leveraging computational modeling to predict inhibitory potency with greater accuracy, ultimately leading to the development of more effective and safer therapeutic agents.

References

- 1. Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2E1 substrate inhibition. Mechanistic interpretation through an effector site for monocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylpyrazole: An In-depth Technical Guide on its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpyrazole (4-MP), also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1] This property establishes it as a critical antidote in the clinical management of methanol and ethylene glycol poisonings, where it prevents the metabolic conversion of these substances into their toxic acidic metabolites.[2][3] Beyond its well-documented role in emergency medicine, 4-MP exhibits significant interactions with other key biochemical pathways, notably the cytochrome P450 system, steroidogenesis, and fatty acid metabolism. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways and workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicology.

Core Mechanism of Action: Inhibition of Alcohol Dehydrogenase

The principal biochemical effect of this compound is the competitive inhibition of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other alcohols.[1] In cases of methanol and ethylene glycol ingestion, ADH catalyzes the initial, rate-limiting step in their conversion to toxic metabolites. Methanol is oxidized to formaldehyde and subsequently to formic acid, which can lead to severe metabolic acidosis and optic nerve damage.[4] Ethylene glycol is metabolized to glycoaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid, which can cause profound metabolic acidosis and renal failure due to the precipitation of calcium oxalate crystals.[4]

This compound's high affinity for the zinc-containing active site of ADH allows it to effectively block the binding of these toxic alcohols, thereby halting their metabolism.[5] This allows the parent compounds to be excreted unchanged, mitigating their toxic effects.[4]

Visualization of ADH Inhibition in Toxic Alcohol Metabolism

Caption: Inhibition of toxic alcohol metabolism by this compound.

Quantitative Data: ADH Inhibition

The inhibitory potency of this compound against various human alcohol dehydrogenase isozymes has been characterized. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a more potent inhibitor.

| ADH Isozyme | Substrate | Inhibition Type | Ki (µM) |

| ADH1A | Ethanol | Competitive | 0.062-960 |

| ADH1B1 | Ethanol | Competitive | 0.062-960 |

| ADH1B2 | Ethanol | Competitive | 0.062-960 |

| ADH1C1 | Ethanol | Competitive | 0.062-960 |

| ADH1C2 | Ethanol | Competitive | 0.062-960 |

| ADH1B3 | Ethanol | Noncompetitive | 33-3000 |

| ADH2 | Ethanol | Noncompetitive | 33-3000 |

| ADH4 | Ethanol | Noncompetitive | 33-3000 |

Data compiled from a study on recombinant human ADH isozymes.[6]

Interaction with Cytochrome P450 2E1 (CYP2E1)

This compound is also a known inhibitor of cytochrome P450 2E1 (CYP2E1), an important enzyme in the metabolism of various xenobiotics, including ethanol and acetaminophen.[7] This inhibition has significant implications for drug-drug interactions and potential therapeutic applications beyond its use as an antidote.

In the context of ethanol metabolism, while ADH is the primary pathway, CYP2E1 contributes to ethanol oxidation, particularly at higher blood alcohol concentrations.[8] By inhibiting both ADH and CYP2E1, this compound can significantly slow the elimination of ethanol.[8]

For acetaminophen, CYP2E1 is responsible for its conversion to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[7] Inhibition of CYP2E1 by this compound has been shown to reduce the formation of NAPQI, suggesting a potential role in mitigating acetaminophen-induced hepatotoxicity.[7]

Visualization of CYP2E1 Inhibition

Caption: this compound's inhibition of CYP2E1-mediated metabolism.

Quantitative Data: CYP2E1 Inhibition

The inhibitory effect of this compound on CYP2E1 activity has been quantified using in vitro systems. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| System | Substrate | IC50 (µM) |

| Recombinant human CYP2E1 | 4-nitrophenol | 1.8 |

Data from a study on the inhibition of human CYP2E1.[9]

Effects on Steroidogenesis

In vitro studies using isolated Leydig cells from rat testes have demonstrated that this compound can influence testosterone biosynthesis. While ethanol is known to inhibit gonadotropin-stimulated testosterone production, this effect appears to be mediated by its metabolite, acetaldehyde. The addition of this compound, by blocking the conversion of ethanol to acetaldehyde via ADH, was shown to prevent the ethanol-induced suppression of testosterone synthesis.[1] This highlights an indirect protective role of this compound on steroidogenesis in the presence of ethanol.

Visualization of the Effect on Steroidogenesis

Caption: this compound's protective effect on testosterone production.

Impact on Fatty Acid Metabolism

Research has indicated that the inhibition of oxidative ethanol metabolism by this compound can lead to a shift towards non-oxidative metabolic pathways. One such pathway is the formation of fatty acid ethyl esters (FAEEs), which are produced by the esterification of fatty acids with ethanol. Elevated levels of FAEEs have been associated with alcohol-induced organ damage, particularly to the pancreas. Studies in human volunteers have shown that pretreatment with this compound before ethanol consumption results in increased plasma concentrations of FAEEs.

Visualization of the Shift in Ethanol Metabolism

Caption: 4-MP shifts ethanol metabolism towards non-oxidative pathways.

Experimental Protocols

Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ADH activity.

-

Principle: The activity of ADH is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm as the enzyme oxidizes a substrate (e.g., ethanol). The presence of an inhibitor like this compound will decrease the rate of this reaction.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

NAD+ solution (e.g., 0.5 mM)

-

Substrate solution (e.g., ethanol, methanol, or ethylene glycol at various concentrations)

-

This compound solutions at various concentrations

-

Purified ADH enzyme (e.g., from human liver)

-

-

Procedure:

-

In a cuvette, combine the phosphate buffer, NAD+ solution, and this compound solution (or buffer for control).

-

Add the ADH enzyme solution and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[6]

-

CYP2E1 Inhibition Assay

This protocol describes a method to assess the inhibition of CYP2E1 by this compound using a probe substrate.

-

Principle: The metabolic activity of CYP2E1 is determined by measuring the formation of a specific metabolite from a probe substrate (e.g., the hydroxylation of 4-nitrophenol to 4-nitrocatechol). The inhibitory effect of this compound is quantified by the reduction in metabolite formation.[9]

-

Reagents:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Human liver microsomes or recombinant human CYP2E1

-

4-nitrophenol solution (e.g., 50 µM)

-

This compound solutions at various concentrations

-

NADPH regenerating system or NADPH

-

-

Procedure:

-

In a reaction tube, pre-incubate the buffer, human liver microsomes (or recombinant CYP2E1), and this compound solution at 37°C.

-

Add the 4-nitrophenol solution.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding an acid or organic solvent).

-

Quantify the formation of 4-nitrocatechol using a suitable analytical method, such as HPLC or spectrophotometry.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.[9]

-

Quantification of this compound in Biological Samples

This protocol provides an overview of a gas chromatography-mass spectrometry (GC-MS) method for the determination of this compound in plasma or other biological matrices.

-

Principle: this compound is extracted from the biological sample and then separated and quantified using GC-MS. An internal standard is typically used for accurate quantification.

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform a protein precipitation step (e.g., with acetonitrile or perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant containing this compound is then further processed, which may include liquid-liquid extraction or solid-phase extraction for cleanup and concentration.

-

-

GC-MS Analysis:

-

Inject the prepared sample extract into the GC-MS system.

-

The GC separates this compound from other components based on its volatility and interaction with the GC column.

-

The MS detects and quantifies this compound based on its mass-to-charge ratio.

-

A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the unknown sample.

-

Measurement of Fatty Acid Ethyl Esters (FAEEs) in Plasma

This protocol outlines a method for the quantification of FAEEs in plasma samples.

-

Principle: FAEEs are extracted from plasma and analyzed by GC-MS.

-

Sample Preparation:

-

Add an internal standard (e.g., ethyl heptadecanoate) to the plasma sample.

-

Perform a lipid extraction using a suitable organic solvent (e.g., hexane).

-

Isolate the FAEEs from other lipids using solid-phase extraction (SPE) with an aminopropyl silica column.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS.

-

The GC separates the different FAEEs.

-

The MS identifies and quantifies each FAEE.

-

Quantification is performed using a calibration curve prepared with known concentrations of FAEE standards.

-

Testosterone Biosynthesis Assay in Leydig Cells

This protocol describes an in vitro assay to assess the effect of this compound on testosterone production in Leydig cells.

-

Principle: Isolated Leydig cells are stimulated to produce testosterone in the presence or absence of ethanol and this compound. The amount of testosterone produced is then quantified.

-

Cell Culture and Treatment:

-

Isolate Leydig cells from rat testes or use a suitable Leydig cell line (e.g., MA-10).

-

Culture the cells in an appropriate medium.

-

Treat the cells with a stimulating agent such as human chorionic gonadotropin (hCG) or luteinizing hormone (LH) to induce testosterone production.[1]

-

Concurrently, treat the cells with different concentrations of ethanol, this compound, or a combination of both.

-

Incubate the cells for a defined period (e.g., 2-4 hours).

-

-

Quantification of Testosterone:

-

Collect the cell culture medium.

-

Quantify the concentration of testosterone in the medium using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Conclusion

This compound is a multifaceted molecule with significant effects on several critical biochemical pathways. Its primary role as a potent competitive inhibitor of alcohol dehydrogenase is firmly established and is the basis for its life-saving application in toxic alcohol poisoning. Furthermore, its inhibitory action on CYP2E1 opens avenues for its potential use in mitigating the toxicity of other xenobiotics and highlights its importance in the context of drug-drug interactions. The influence of this compound on steroidogenesis and fatty acid metabolism further underscores the complexity of its biochemical profile. This technical guide provides a foundational resource for understanding and investigating the diverse effects of this compound, offering valuable data and methodologies for researchers and drug development professionals. A thorough understanding of these interactions is crucial for optimizing its clinical use and exploring new therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. High pressure liquid chromatographic assay of this compound. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of this compound on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylpyrazole as a Competitive Inhibitor of Alcohol Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylpyrazole, also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the rate-limiting enzyme in the metabolism of alcohols such as ethanol, methanol, and ethylene glycol.[1][2][3] Its high affinity for ADH makes it a critical therapeutic agent in the management of methanol and ethylene glycol poisoning, effectively preventing the formation of toxic metabolites.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative kinetic data, detailed experimental protocols for its characterization, and visual representations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of ADH

This compound functions as a competitive inhibitor of alcohol dehydrogenase.[2] This means it reversibly binds to the active site of the ADH enzyme, the same site where the substrate (e.g., methanol, ethylene glycol) would normally bind.[6] By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the catalytic conversion of the alcohol to its corresponding aldehyde.[1] This inhibition is crucial in the context of toxic alcohol ingestion, as it halts the metabolic cascade that produces harmful compounds like formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for metabolic acidosis and end-organ damage.[4]

The affinity of this compound for ADH is significantly higher than that of substrates like ethanol, making it a highly effective antidote.[4] The inhibition is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. Increasing the substrate concentration can overcome the inhibition, a hallmark of competitive inhibition.

dot

Caption: Mechanism of this compound competitive inhibition of ADH.

Quantitative Kinetic Data

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki of this compound for various human alcohol dehydrogenase isozymes has been determined in several studies.

| ADH Isozyme | Substrate | Ki (µM) for this compound | Reference |

| Human Liver ADH | Ethanol | ~0.1 | [7] |

| Human σσ ADH | Ethanol | 350 | [8] |

| Human β1β1 ADH | Ethanol | 0.6 | [8] |

| Rat Liver Microsomes | Ethanol | 30-100 | [9] |

Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.

Experimental Protocols

Determination of ADH Inhibition by this compound

This protocol outlines a standard spectrophotometric assay to determine the inhibitory effect of this compound on alcohol dehydrogenase activity. The assay measures the rate of reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Alcohol Dehydrogenase (e.g., from equine liver)

-

This compound (Fomepizole)

-

Ethanol (or other alcohol substrate)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

-

Pipettes and tips

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ADH in cold buffer. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 5 minutes.

-

Prepare a stock solution of NAD+ in buffer.

-

Prepare a stock solution of the alcohol substrate (e.g., ethanol) in buffer.

-

Prepare a range of concentrations of this compound in buffer.

-

-

Assay Setup:

-

In a cuvette, combine the buffer, NAD+ solution, and alcohol substrate solution.

-

For the inhibition assay, add a specific concentration of the this compound solution. For the control (uninhibited reaction), add an equal volume of buffer.

-

Mix the contents of the cuvette by gentle inversion.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ADH enzyme solution to the cuvette.

-

Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.

-

dot

Caption: Experimental workflow for determining the Ki of this compound.

Signaling and Metabolic Pathways

This compound's therapeutic action is a direct intervention in the metabolic pathway of toxic alcohols. By blocking ADH, it prevents the downstream production of toxic metabolites.

dot

Caption: Metabolic pathway of toxic alcohols and the point of inhibition by this compound.

Conclusion

This compound is a well-characterized and highly effective competitive inhibitor of alcohol dehydrogenase. Its potent inhibitory activity forms the basis of its clinical use as a life-saving antidote for methanol and ethylene glycol poisoning. Understanding its mechanism of action, kinetic parameters, and the experimental methods for its evaluation is crucial for researchers and clinicians in the fields of toxicology, pharmacology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals working with this important therapeutic agent.

References

- 1. Fomepizole - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 5. researchgate.net [researchgate.net]

- 6. What are ADHs inhibitors and how do they work? [synapse.patsnap.com]

- 7. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and this compound in vitro. Increased effectiveness after induction by pyrazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo and In Vitro Effects of 4-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals